Hpk1-IN-45: A Technical Guide to a Highly Selective HPK1 Inhibitor
Hpk1-IN-45: A Technical Guide to a Highly Selective HPK1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2] It functions as a critical negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways.[3][4] By dampening the activation of T-cells, B-cells, and dendritic cells (DCs), HPK1 plays a significant role in maintaining immune homeostasis.[5][6] However, in the context of oncology, this negative regulation can impede the body's natural anti-tumor immune response.[7] Consequently, the inhibition of HPK1 has emerged as a promising strategy in cancer immunotherapy to enhance the immune system's ability to recognize and eliminate cancer cells.[8]
This technical guide focuses on Hpk1-IN-45, a potent and selective inhibitor of HPK1. We will delve into its mechanism of action, present its available quantitative data, and provide detailed experimental protocols for its characterization.
Hpk1-IN-45: A Profile
Hpk1-IN-45 (also referred to as Compound 3) has been identified as a highly potent inhibitor of HPK1 kinase activity.[9] Its primary mechanism of action is the competitive inhibition of the ATP-binding site of HPK1, which in turn blocks the downstream signaling cascade that leads to the suppression of T-cell activation.[7]
Quantitative Data
The following table summarizes the key in vitro potency data for Hpk1-IN-45.
| Parameter | Value (IC50) | Description |
| HPK1 Inhibition | 0.3 nM | Direct enzymatic inhibition of recombinant human HPK1.[9] |
| SLP-76 Phosphorylation | 57.52 nM | Inhibition of the phosphorylation of the direct HPK1 substrate, SLP-76, in a cellular context.[9] |
| IL-2 Release | 38 nM | Functional consequence of HPK1 inhibition, measured by the enhancement of IL-2 secretion from activated T-cells.[9] |
HPK1 Signaling Pathway and Inhibition
HPK1 is a key negative regulator in the T-cell receptor (TCR) signaling pathway. Upon TCR engagement, HPK1 is activated and subsequently phosphorylates downstream targets, including the adapter protein SLP-76. The phosphorylation of SLP-76 at Serine 376 creates a binding site for the 14-3-3 protein, leading to the ubiquitination and subsequent proteasomal degradation of SLP-76.[2][10] This degradation of SLP-76 disrupts the formation of the signalosome, thereby attenuating T-cell activation and proliferation.[2][7] Hpk1-IN-45, by inhibiting HPK1, prevents the phosphorylation of SLP-76, thus sustaining T-cell activation and enhancing the anti-tumor immune response.[11]
Experimental Protocols
The characterization of an HPK1 inhibitor like Hpk1-IN-45 involves a series of biochemical and cell-based assays to determine its potency, selectivity, and functional effects.
General Experimental Workflow
The following diagram illustrates a typical workflow for the evaluation of a novel HPK1 inhibitor.
Radiometric Kinase Assay for HPK1 Inhibition
This assay directly measures the enzymatic activity of HPK1 by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.[5][12]
Materials:
-
Recombinant human HPK1 enzyme
-
Myelin basic protein (MBP) or a specific peptide substrate
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35, 0.02 mg/mL BSA, 0.1 mM Na₃VO₄, 2 mM DTT)[10]
-
Hpk1-IN-45 and control compounds dissolved in DMSO
-
Phosphocellulose P81 paper
-
Phosphorimager
Protocol:
-
Prepare serial dilutions of Hpk1-IN-45 in DMSO.
-
In a microcentrifuge tube or 96-well plate, combine the kinase reaction buffer, HPK1 enzyme, and substrate.
-
Add the diluted Hpk1-IN-45 or DMSO (for control) to the reaction mixture and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the [γ-³²P]ATP/ATP mixture.
-
Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose P81 paper.
-
Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Dry the P81 paper and quantify the incorporated radioactivity using a phosphorimager.
-
Calculate the percentage of inhibition for each concentration of Hpk1-IN-45 relative to the DMSO control and determine the IC50 value by non-linear regression analysis.
Cellular pSLP-76 (Ser376) Assay
This assay measures the phosphorylation of SLP-76 at Serine 376 in cells, which is a direct downstream target of HPK1.[9][13] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and AlphaLISA are common formats for this assay.
a) TR-FRET Assay Protocol [3][13]
Materials:
-
Jurkat cells or human Peripheral Blood Mononuclear Cells (PBMCs)
-
Cell culture medium (e.g., RPMI + 10% FBS)
-
Stimulating agent (e.g., anti-CD3/CD28 antibodies, H₂O₂)
-
Hpk1-IN-45 and control compounds
-
TR-FRET lysis buffer
-
TR-FRET antibody pair for pSLP-76 (S376) (Europium-labeled donor and far-red acceptor-labeled antibody)
-
TR-FRET compatible microplate reader
Protocol:
-
Culture and treat cells with serial dilutions of Hpk1-IN-45 for a specified time.
-
Stimulate the cells to induce TCR signaling and HPK1 activation.
-
Lyse the cells using the TR-FRET lysis buffer.
-
Transfer the cell lysates to a 384-well assay plate.
-
Add the TR-FRET antibody pair to the lysates.
-
Incubate the plate at room temperature for the recommended time (e.g., 18 hours) to allow for antibody binding.[4]
-
Measure the TR-FRET signal at the appropriate wavelengths (e.g., 665 nm for acceptor and 615 nm for donor).
-
Calculate the TR-FRET ratio (665 nm / 615 nm) and determine the IC50 value for the inhibition of SLP-76 phosphorylation.
b) AlphaLISA Assay Protocol [1][9]
Materials:
-
Similar cellular setup as the TR-FRET assay.
-
AlphaLISA lysis buffer
-
AlphaLISA Acceptor beads conjugated to one anti-pSLP-76 antibody and Streptavidin-Donor beads for the biotinylated second anti-pSLP-76 antibody.
-
AlphaLISA-compatible microplate reader.
Protocol:
-
Follow steps 1-4 of the TR-FRET protocol, using the appropriate AlphaLISA buffers.
-
Add the AlphaLISA Acceptor beads and biotinylated antibody mixture to the cell lysates.
-
Incubate to allow for antibody-analyte binding.
-
Add the Streptavidin-Donor beads.
-
Incubate in the dark.
-
Read the plate on an AlphaLISA-compatible reader.
-
Calculate the signal and determine the IC50 value.
IL-2 Secretion Assay
This functional assay measures the production of Interleukin-2 (IL-2), a key cytokine released upon T-cell activation.[14][15]
Materials:
-
Human PBMCs
-
Cell culture medium
-
Stimulating agent (e.g., anti-CD3/CD28 antibodies, Staphylococcal enterotoxin B (SEB))
-
Hpk1-IN-45 and control compounds
-
IL-2 ELISA kit or Cytokine Bead Array (CBA) kit
-
Plate reader for ELISA or flow cytometer for CBA
Protocol:
-
Isolate human PBMCs from healthy donor blood.
-
Plate the PBMCs in a 96-well plate and treat with serial dilutions of Hpk1-IN-45.
-
Stimulate the cells with anti-CD3/CD28 antibodies or SEB.
-
Incubate the cells for a period that allows for IL-2 production (e.g., 24-72 hours).
-
Collect the cell culture supernatants.
-
Quantify the amount of IL-2 in the supernatants using an IL-2 ELISA kit or CBA according to the manufacturer's instructions.[16]
-
Determine the EC50 value for the enhancement of IL-2 secretion by Hpk1-IN-45.
Conclusion
Hpk1-IN-45 is a potent inhibitor of HPK1, demonstrating significant activity at both the enzymatic and cellular levels. Its ability to block the negative regulatory function of HPK1 in T-cells, as evidenced by the inhibition of SLP-76 phosphorylation and the enhancement of IL-2 production, highlights its potential as a valuable research tool and a starting point for the development of novel cancer immunotherapies. The experimental protocols detailed in this guide provide a framework for the comprehensive evaluation of Hpk1-IN-45 and other selective HPK1 inhibitors, facilitating further investigation into their therapeutic utility.
References
- 1. revvity.com [revvity.com]
- 2. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. bioauxilium.com [bioauxilium.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. drpress.org [drpress.org]
- 7. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tgrbiosciences.com [tgrbiosciences.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bioauxilium.com [bioauxilium.com]
- 14. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 15. Optimization of the Cytokine Secretion Assay for human IL-2 in single and combination assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
